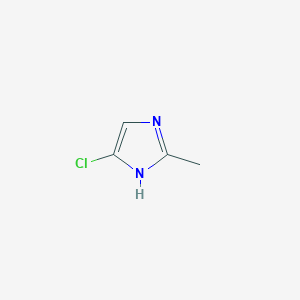![molecular formula C10H12F3N B177808 2-[3-(Trifluorométhyl)phényl]propan-2-amine CAS No. 153390-61-5](/img/structure/B177808.png)
2-[3-(Trifluorométhyl)phényl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is a derivative of amphetamine, and is structurally similar to other amphetamine derivatives such as methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA). It is designed to increase the level of the neurotransmitter serotonin, a chemical that regulates mood, appetite, and other functions .
Synthesis Analysis
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further attached to a propan-2-amine group .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it reacts with benzoyl chloride and potassium cyanide in the Reissert-Henze reaction to form 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine-1-carbonitrile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.2 and is a liquid at room temperature .Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans la "2-[3-(trifluorométhyl)phényl]propan-2-amine", est une caractéristique commune de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces médicaments . Par exemple, la fluoxétine, un antidépresseur utilisé pour traiter des affections telles que le trouble panique, la boulimie nerveuse et le trouble obsessionnel-compulsif, contient un groupe trifluorométhyle .
Applications antimicrobiennes
Les composés contenant le groupe trifluorométhyle ont été étudiés pour leurs propriétés antimicrobiennes . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement le potentiel de la "this compound" dans ce domaine.
Synthèse d'autres composés
La "this compound" peut servir de bloc de construction dans la synthèse d'autres composés organiques complexes . Il peut être utilisé pour créer une variété de structures, qui peuvent ensuite être utilisées dans d'autres recherches et applications.
Catalyseur dans les réactions chimiques
Le groupe trifluorométhyle peut agir comme un catalyseur dans certaines réactions chimiques . Cela peut contribuer à améliorer l'efficacité et la sélectivité de ces réactions.
Recherche en chimie du fluor
Le groupe trifluorométhyle est d'un intérêt significatif dans le domaine de la chimie organofluorée . L'étude de composés tels que la "this compound" peut fournir des informations sur les propriétés et les comportements uniques des composés contenant du fluor .
Développement de nouveaux médicaments
Le groupe trifluorométhyle se retrouve dans plus de 50 % des molécules médicamenteuses les plus vendues approuvées par la Food and Drug Administration (FDA) américaine . Par conséquent, la "this compound" pourrait potentiellement être utilisée dans le développement de nouveaux médicaments.
Mécanisme D'action
Target of Action
The primary target of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .
Mode of Action
2-[3-(Trifluoromethyl)phenyl]propan-2-amine interacts with its target by binding to the serotonin reuptake transporter protein , thereby inhibiting the reuptake of serotonin . This results in an increased level of serotonin in the synaptic cleft, leading to greater serotonin receptor activation .
Biochemical Pathways
The increased levels of serotonin lead to enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This can affect various biochemical pathways related to mood regulation, sleep, and appetite.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Compounds with a trifluoromethyl group have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWNHBRMASMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153390-61-5 |
Source


|
| Record name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

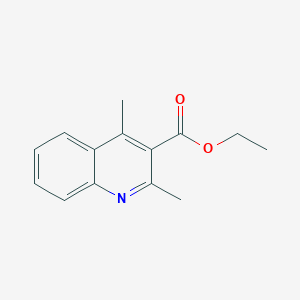
![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)

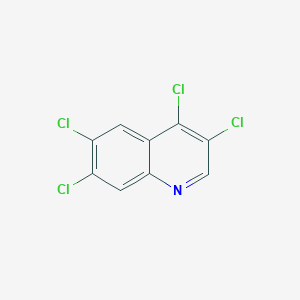
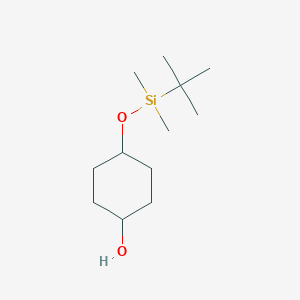
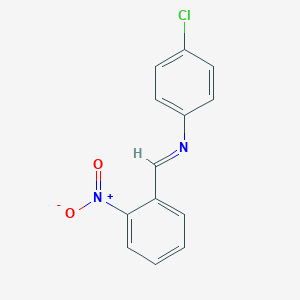
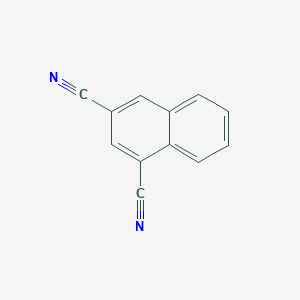
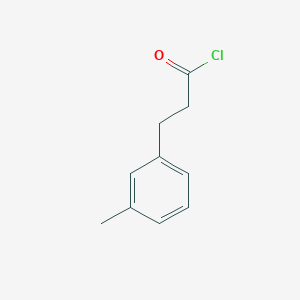

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)


![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)
